N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Description

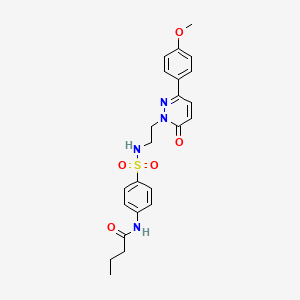

N-(4-(N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-methoxyphenyl group, a sulfamoyl-linked phenyl ring, and a butyramide side chain. The pyridazinone scaffold is a pharmacologically significant heterocycle known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition) and receptor binding . The butyramide chain balances solubility and permeability, a common strategy in drug design .

Properties

IUPAC Name |

N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-3-4-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(32-2)10-6-17/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWAVVGQVVVNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine core, which is often associated with various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyridazine ring that contributes to its biological activity.

- A methoxyphenyl group that enhances its pharmacological properties.

- A sulfamoyl group which is known for its interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other sulfamoyl derivatives.

- Receptor Modulation : It could interact with various receptors, potentially leading to altered signaling pathways.

- Antimicrobial Activity : The presence of the methoxyphenyl and pyridazine moieties suggests potential antimicrobial effects.

Anticancer Activity

Studies have indicated that compounds with a pyridazine core often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | MCF-7 (breast cancer) | 27.3 |

| N-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine | HCT-116 (colon cancer) | 6.2 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the efficacy of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide against MCF-7 cells, reporting an IC50 value of 27.3 µM, indicating significant cytotoxicity.

- Antimicrobial Screening : Another study assessed the antimicrobial properties of related pyridazine derivatives against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into the specific mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on evidence:

Alkylamide Chain Variations

Compounds 5a–5d () are structurally analogous, differing in alkyl chain length (C4–C7). Key comparisons:

| Property | Target Compound (Butyramide) | 5a (Butyramide) | 5b (Pentanamide) | 5c (Hexanamide) | 5d (Heptanamide) |

|---|---|---|---|---|---|

| Yield | — | 51.0% | 45.4% | 48.3% | 45.4% |

| Melting Point (°C) | — | 180–182 | 174–176 | 142–143 | 143–144 |

| [α]D (CH3OH) | — | +4.5° | +5.7° | +6.4° | +4.7° |

| EI-MS [M+H]+ | — | 327.4 | 341.4 | 355.4 | — |

- Trends :

- Longer alkyl chains (e.g., 5c) reduce melting points, suggesting decreased crystallinity .

- Optical rotation ([α]D) increases with chain length, indicating conformational sensitivity.

- The target compound’s hypothetical properties (unreported in evidence) would likely follow these trends, with butyramide (C4) offering optimal balance between solubility and lipophilicity.

Substituent Modifications on the Aromatic Ring

- N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide ():

- Replaces the 4-methoxyphenyl group with a 4-methylphenyl and incorporates a 4-fluorophenyl amide.

- Impact :

Methyl groups (vs. methoxy) lower polarity, possibly improving membrane permeability.

- Antipyrine/Pyridazinone Hybrids (, e.g., 6e–6h): Feature antipyrine (pyrazolone) moieties and piperazine/chlorophenyl substituents. Key Differences:

- Antipyrine cores introduce additional hydrogen-bonding sites, which may enhance target engagement but reduce bioavailability .

- Piperazine substituents (e.g., 6f–6h ) increase basicity and solubility, contrasting with the target compound’s sulfamoyl group.

Research Implications and Gaps

- Limitations : Direct comparisons are hindered by incomplete data (e.g., target compound’s melting point, bioactivity). Further studies should explore:

- Enzymatic assays (e.g., PDE4 inhibition).

- ADMET profiling (solubility, CYP450 interactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.